1-methyl-3-phenyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-3-phenyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-phenyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: Introduction of the phenyl and pyridinyl groups can be done through substitution reactions using appropriate reagents.
Amidation: The carboxamide group can be introduced through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-phenyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its corresponding reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-3-phenyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-phenyl-1H-pyrazole-5-carboxamide: Lacks the pyridinyl group.
3-phenyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide: Lacks the methyl group.
1-methyl-3-phenyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide: Pyridinyl group at a different position.
Uniqueness
1-methyl-3-phenyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H14N4O |
---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
2-methyl-5-phenyl-N-pyridin-3-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4O/c1-20-15(16(21)18-13-8-5-9-17-11-13)10-14(19-20)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,21) |
InChI Key |
LULAHJKOYICJAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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